hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate is a complex organic compound known for its unique structure and properties. This compound is characterized by its hexamethyl groups and dipyrrolo phenanthroline core, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar n-heterocyclic compounds have been known to exhibit a variety of biological activities, including antimicrobial, antineoplastic, and antiviral effects .
Mode of Action
It is known that these types of compounds can react with dialkyl acetylenedicarboxylate to form new helical compounds . These helical compounds exhibit nonplanarity enforced by the crowding of the pyrrole rings .
Biochemical Pathways
Similar compounds have been shown to have a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to reduce hiv-induced cytopathogenicity and stimulate the growth of the same mt cells at lower concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate typically involves multi-step organic reactions. The process starts with the preparation of the dipyrrolo phenanthroline core, followed by the introduction of hexamethyl groups and carboxylate functionalities. Common reagents used in these reactions include acyl bromides, pyrroles, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Dipyrrolo[1,2-a:2,1-k][1,10]phenanthroline derivatives
- Hexamethyl-substituted phenanthrolines
- Carboxylate-functionalized phenanthrolines
Uniqueness
hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate is unique due to its specific combination of hexamethyl groups and carboxylate functionalities, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
IUPAC Name |
hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O12/c1-39-25(33)17-15-11-9-13-7-8-14-10-12-16-18(26(34)40-2)20(28(36)42-4)24(30(38)44-6)32(16)22(14)21(13)31(15)23(29(37)43-5)19(17)27(35)41-3/h7-12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOZITWFAPXNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)OC)C4=C(C=C3)C=CC5=C(C(=C(N54)C(=O)OC)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.